4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydroisoquinolin-1-one
Description
This compound is a heterocyclic organic molecule featuring a 1,2,4-oxadiazole ring fused to a 1,2-dihydroisoquinolin-1-one scaffold. Key structural attributes include:
- 1,2,4-Oxadiazole moiety: Substituted at position 3 with a 4-ethoxy-3-methoxyphenyl group.
- Isoquinolinone core: Substituted at position 2 with a 3-methylphenyl group.
The oxadiazole ring is known for its electron-deficient nature, enhancing metabolic stability and binding affinity in bioactive molecules . The ethoxy and methoxy substituents on the phenyl group may influence lipophilicity and pharmacokinetic properties, while the 3-methylphenyl group on the isoquinolinone core could modulate steric interactions in biological targets.
Properties
IUPAC Name |
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4/c1-4-33-23-13-12-18(15-24(23)32-3)25-28-26(34-29-25)22-16-30(19-9-7-8-17(2)14-19)27(31)21-11-6-5-10-20(21)22/h5-16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLTUBKVWSOMIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=CC(=C5)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,2,4-oxadiazole ring.
Substitution Reactions: Introduction of the ethoxy and methoxy groups on the phenyl ring through substitution reactions using suitable reagents.
Formation of the Dihydroisoquinolinone Core: This step involves the construction of the dihydroisoquinolinone core through cyclization reactions.
Coupling Reactions: The final step involves coupling the oxadiazole ring with the dihydroisoquinolinone core and the substituted phenyl groups under specific reaction conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydroisoquinolin-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the oxadiazole ring or the dihydroisoquinolinone core, leading to the formation of reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., KMnO4, H2O2), reducing agents (e.g., NaBH4, LiAlH4), and catalysts (e.g., Pd/C, CuI). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecular architectures.
Biology
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties. For instance, compounds with similar structures have shown activity against various fungal species, including Candida albicans and Cryptococcus neoformans .
Medicine
- Anticancer Properties : Research has highlighted the potential of this compound in cancer therapy. The oxadiazole moiety is known to interact with key enzymes involved in cancer cell proliferation. Studies have reported that related oxadiazole derivatives can inhibit cancer cell growth in various lines, such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.12 to 2.78 µM .
Case Studies
Several studies have documented the biological activities associated with compounds similar to 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydroisoquinolin-1-one:
- Antifungal Activity : A study evaluated a series of oxadiazole derivatives against C. neoformans, noting significant antifungal activity at low concentrations (MICs ranging from 31.25 to 125 µg/mL) .
- Anticancer Efficacy : Research on related compounds demonstrated their ability to inhibit proliferation in various cancer cell lines, suggesting potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This can lead to the modulation of various biochemical pathways.
Receptor Binding: The compound can bind to specific receptors on the cell surface or within the cell, leading to the activation or inhibition of signaling pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and bioactivity:
Key Observations :
- Substituent Positioning : The target compound’s 4-ethoxy-3-methoxyphenyl group on the oxadiazole ring provides distinct electronic and steric effects compared to simpler methoxy/ethoxy analogues (e.g., ).
- Core Heterocycle: Replacing the triazole ring in analogues (e.g., ) with an isoquinolinone scaffold may enhance binding to kinase or CNS targets due to increased aromatic surface area.
Biological Activity
The compound 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydroisoquinolin-1-one is a member of the oxadiazole family, which has gained attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O3 |
| Molecular Weight | 404.46 g/mol |
| LogP | 3.1945 |
The structure features a dihydroisoquinolinone core linked to an oxadiazole moiety, which is known for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These targets include:
- Enzymes : The compound may inhibit specific enzymes involved in cellular signaling and metabolism.
- Receptors : It can modulate receptor activity, influencing pathways related to cell growth and apoptosis.
Research indicates that compounds with similar structures have shown inhibitory effects on human deacetylase Sirtuin 2 (HDSirt2), carbonic anhydrase (CA), and histone deacetylase (HDAC) .
Biological Activities
The compound exhibits a range of biological activities:
Anticancer Activity
Research has demonstrated that derivatives of oxadiazoles possess significant anticancer properties. For instance, compounds containing the 1,2,4-oxadiazole unit have been shown to inhibit cell proliferation in various cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others .
In vitro studies revealed that certain oxadiazole derivatives displayed IC50 values in the micromolar range against multiple cancer types. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.0 |
| CaCo-2 | 22.5 |
| MCF-7 (breast cancer) | 18.0 |
Antimicrobial Activity
Additionally, compounds similar to the target molecule have shown antimicrobial properties against bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 12.5 to 25 µg/ml for effective derivatives .
Case Studies
- Study on Anticancer Properties : A study published in PubMed Central examined the anticancer efficacy of various oxadiazole derivatives, including the target compound. The results indicated that these compounds could significantly reduce tumor growth in xenograft models .
- Antimicrobial Efficacy : Another investigation focused on antimicrobial activity found that specific oxadiazole derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting potential for development into novel antibiotics .
Q & A
Q. What are the recommended synthetic routes for constructing the 1,2,4-oxadiazole moiety in this compound?
The 1,2,4-oxadiazole ring can be synthesized via cyclization of amidoximes with activated carboxylic acid derivatives (e.g., esters or acyl chlorides). For example, amidoximes derived from 4-ethoxy-3-methoxybenzoic acid can react with nitrile precursors under thermal or microwave-assisted conditions to form the oxadiazole core. This method is analogous to triazole syntheses reported for structurally related heterocycles .
Q. How can X-ray crystallography confirm the molecular structure and stereochemistry of the dihydroisoquinolinone core?
Single-crystal X-ray diffraction is critical for resolving the dihydroisoquinolinone scaffold’s conformation and substituent orientation. In studies of similar isoquinolinone derivatives, crystals grown via slow evaporation in ethanol or DMSO/water mixtures provided high-resolution data, confirming bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : H and C NMR can identify substituent environments (e.g., methoxy, ethoxy, and methylphenyl groups). Aromatic protons in the dihydroisoquinolinone and oxadiazole rings appear as distinct multiplet patterns.
- HRMS : High-resolution mass spectrometry validates molecular formula and fragmentation pathways.
- IR : Confirms functional groups (e.g., C=O stretch at ~1680–1700 cm for the isoquinolinone ketone) .
Advanced Research Questions
Q. How do solvent choices affect the determination of acidic/basic properties via potentiometric titration?
Potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol, DMF) using tetrabutylammonium hydroxide (TBAH) can reveal the compound’s pKa values. For example, polar aprotic solvents like DMF stabilize deprotonated species, lowering apparent pKa, while protic solvents (e.g., tert-butyl alcohol) may shift equilibria due to hydrogen bonding. Data from similar triazole derivatives show pKa variations of 1–2 units across solvents .
| Solvent | pKa Range (Observed in Analogues) |
|---|---|
| Isopropyl alcohol | 8.5–9.2 |
| tert-Butyl alcohol | 9.0–9.8 |
| DMF | 7.8–8.5 |
| Acetone | 8.1–8.9 |
Q. What strategies can optimize coupling efficiency between the oxadiazole and dihydroisoquinolinone units?
- Coupling Reagents : Use DMAP (4-dimethylaminopyridine) and anhydrous conditions to activate acyl chlorides for nucleophilic substitution at the isoquinolinone’s reactive position.
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield compared to conventional heating (e.g., 80% yield in 2 hours vs. 60% in 24 hours under reflux) .
- Protecting Groups : Temporary protection of the oxadiazole’s nitrogen or oxygen atoms during coupling prevents side reactions.
Q. How can computational methods predict the binding affinity of this compound to acetylcholinesterase?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions between the compound’s oxadiazole and dihydroisoquinolinone moieties with acetylcholinesterase’s active site. Key parameters include:
- Hydrogen Bonding : Methoxy/ethoxy groups with Tyr337.
- π-π Stacking : Aromatic rings with Trp86.
- Docking Scores : Compare with known inhibitors (e.g., donepezil) to prioritize synthesis .
Methodological Considerations
- Synthesis Challenges : The ethoxy group’s steric bulk may hinder cyclization steps; optimizing reaction temperature (e.g., 120–140°C) and using catalytic iodine can improve yields .
- Stability Analysis : The compound’s hydrolytic stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
